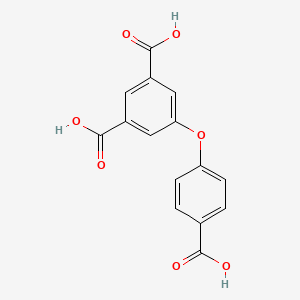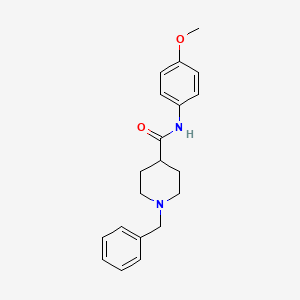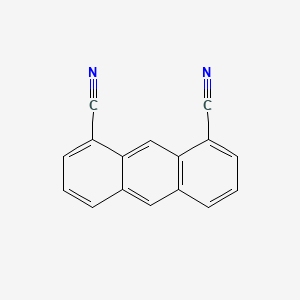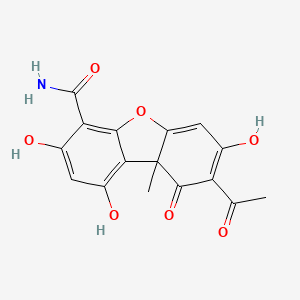
5-(4-Carboxyphenoxy)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-carboxyphenoxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a bridging ligand .
準備方法
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)isophthalic acid can be synthesized through a hydrothermal reaction. One common method involves reacting isophthalic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the carboxyphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: 5-(4-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology: In biological research, this compound can be used as a building block for the development of new drugs and therapeutic agents. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs .
Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to bind to specific molecular targets can enhance the efficacy of certain treatments .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable in developing high-performance materials .
作用機序
The mechanism of action of 5-(4-Carboxyphenoxy)isophthalic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with specific molecular targets, influencing various biochemical pathways. For example, in drug delivery systems, the compound can enhance the solubility and stability of drugs, improving their bioavailability .
類似化合物との比較
Isophthalic acid: A precursor to 5-(4-Carboxyphenoxy)isophthalic acid, used in the production of polyesters and resins.
4-Hydroxybenzoic acid: Another precursor, commonly used in the synthesis of parabens and other esters.
Terephthalic acid: Similar in structure to isophthalic acid, used in the production of polyethylene terephthalate (PET).
Uniqueness: this compound is unique due to its ability to act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. This property makes it highly valuable in various scientific and industrial applications .
特性
分子式 |
C15H10O7 |
|---|---|
分子量 |
302.23 g/mol |
IUPAC名 |
5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
RMILQYNYQUIGTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)


![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)




